3-(benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
Description
3-(Benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a bis-benzofuran carboxamide derivative characterized by two benzofuran-2-carboxamide moieties. The primary benzofuran core is substituted at the 3-position with a second benzofuran-2-carboxamido group, while the N-atom of the carboxamide is linked to a 4-chlorophenyl ring. This structure confers rigidity and aromaticity, which are advantageous for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O4/c25-15-9-11-16(12-10-15)26-24(29)22-21(17-6-2-4-8-19(17)31-22)27-23(28)20-13-14-5-1-3-7-18(14)30-20/h1-13H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGJZMZRABGEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, with the CAS number 887896-31-3, is a complex organic compound notable for its potential biological activities. This article reviews its biological activity, including interactions with molecular targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 430.84 g/mol. Its structure features a benzofuran core linked to a carboxamide group and a chlorophenyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H15ClN2O4 |
| Molecular Weight | 430.84 g/mol |
| CAS Number | 887896-31-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key areas of investigation include:
1. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by modulating signaling pathways associated with inflammation. This could involve the inhibition of pro-inflammatory cytokines and enzymes.
2. Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies are ongoing to elucidate the specific pathways involved in its anticancer effects.
3. Antimicrobial Activity
There is emerging evidence that this compound may exhibit antimicrobial properties. Research is being conducted to determine its efficacy against various bacterial strains, which could lead to potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds within the benzofuran class, providing insights into the potential effects of this compound:
- Hypolipidemic Activity : A study on structurally similar benzofuran derivatives demonstrated significant reductions in plasma triglycerides in hyperlipidemic animal models, suggesting potential cardiovascular benefits .
- Inhibition of Enzymatic Activity : Research has highlighted the ability of benzofuran derivatives to inhibit key enzymes involved in metabolic pathways, which may be relevant for developing treatments for metabolic disorders .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity across different cell lines, emphasizing the need for further studies to establish the safety profile of this compound .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer pathways.
- Enzyme Inhibition : Inhibition of enzymes that play critical roles in cellular signaling and metabolism.
- Gene Expression Regulation : Modulating gene expression related to cell survival and proliferation.
Scientific Research Applications
Anticancer Activity
Numerous studies indicate that compounds similar to 3-(benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety is often associated with the inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific proteins involved in tumor growth, such as Heat Shock Protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. By disrupting this chaperone activity, the compound can lead to increased apoptosis in cancer cells .
- Case Study : A study demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties, particularly when halogen atoms were incorporated into the structure, improving binding interactions with target proteins involved in tumorigenesis .
Sigma Receptor Binding
Research has shown that compounds targeting sigma receptors can have therapeutic implications for neurological disorders and cancer treatment.
- Binding Affinity : Compounds with similar frameworks to this compound have shown promising results with K_i values in the nanomolar range. This suggests effective receptor engagement which could translate into therapeutic efficacy against various conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
- Cellular Toxicity : Initial assessments suggest negligible cellular toxicity, making it a favorable candidate for further development as a therapeutic agent.
In Vivo Studies
While specific in vivo studies on this compound were not detailed in the search results, related compounds targeting similar pathways have been evaluated for their efficacy in animal models. These studies typically assess:
- Tumor growth inhibition.
- Survival rates post-treatment.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The 4-chlorophenyl group (target and ) increases lipophilicity compared to 4-methylphenyl () or 4-bromophenyl (). The 3-amino group () introduces polarity, enhancing solubility but possibly reducing metabolic stability. The bulky 3,3-diphenylpropanamido group () significantly increases molecular weight and hydrophobicity, likely impairing aqueous solubility .
Q & A
Q. Basic
- NMR Spectroscopy : Compare experimental and NMR data with computed values (DFT/B3LYP/6-31G*). Key signals include:
- Mass Spectrometry : ESI-MS (m/z 463.3 [M+H]) to confirm molecular weight .
Discrepancies : Impurity peaks in HPLC (e.g., t = 12.3 min vs. 14.1 min for byproducts) may indicate residual starting materials. Use preparative HPLC or ion-exchange resins for isolation .
What structure-activity relationship (SAR) insights exist for benzofuran carboxamide derivatives in pharmacological studies?
Q. Advanced
- Substituent Effects :
- Bioactivity Trends : Methyl or methoxy substituents at the 3-position reduce cytotoxicity (IC >50 μM vs. ~10 μM for unsubstituted analogs) .
Methodology : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to validate SAR hypotheses .
How should conflicting bioactivity data across studies be analyzed?
Advanced
Case Example : Antimicrobial assays may report MIC values ranging from 8 μg/mL (Gram-positive) to >128 μg/mL (Gram-negative) due to:
- Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and broth microdilution (CLSI guidelines) .
- Solvent Effects : DMSO >1% can inhibit growth; use vehicle controls and confirm compound stability via LC-MS .
Resolution : Meta-analysis using weighted Z-scores or hierarchical clustering to identify outlier datasets .
What computational strategies are recommended for target identification?
Q. Advanced
- Pharmacophore Modeling : Screen databases (ChEMBL, PubChem) for analogs with known targets (e.g., PDE inhibitors, serotonin receptors) .
- Reverse Docking : Use SwissTargetPrediction or DRAR-CPI to rank potential targets (e.g., COX-2, EGFR) .
- ADMET Prediction : SwissADME to optimize bioavailability (TPSA <90 Ų, MW <500 g/mol) .
How can degradation products be characterized during stability studies?
Q. Advanced
- Forced Degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and UV light (ICH Q1B) .
- LC-HRMS : Identify hydrolyzed products (e.g., benzofuran-2-carboxylic acid, m/z 163.04) or oxidative dimers (m/z 926.6) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t >2 years at 25°C) .
What in vitro assays are suitable for preliminary bioactivity screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
